molecular formula C14H12ClNO B250574 3-chloro-N-methyl-N-phenylbenzamide

3-chloro-N-methyl-N-phenylbenzamide

Cat. No. B250574
M. Wt: 245.7 g/mol
InChI Key: KFGDZDHOKBKEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-methyl-N-phenylbenzamide, also known as milacemide, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. Milacemide has been shown to have neuroprotective, nootropic, and antidepressant effects, among others. In

Mechanism of Action

The exact mechanism of action of 3-chloro-N-methyl-N-phenylbenzamide is not fully understood. However, it is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. Milacemide may also have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Milacemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may improve cognitive function. Milacemide has also been shown to have antioxidant properties, which may protect the brain from damage caused by oxidative stress. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has been shown to increase the levels of nerve growth factor, which may promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Milacemide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has been extensively studied, so there is a large body of literature on its properties and potential therapeutic applications. However, there are also some limitations to using 3-chloro-N-methyl-N-phenylbenzamide in lab experiments. For example, it has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has a relatively low potency, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-chloro-N-methyl-N-phenylbenzamide. One area of interest is the development of more potent analogs of 3-chloro-N-methyl-N-phenylbenzamide, which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-chloro-N-methyl-N-phenylbenzamide and its effects on the brain. Finally, there is a need for more clinical trials to determine the safety and efficacy of 3-chloro-N-methyl-N-phenylbenzamide in humans.

Synthesis Methods

The synthesis of 3-chloro-N-methyl-N-phenylbenzamide involves the reaction of 3-chlorobenzoic acid with methylamine and phenylhydrazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

Milacemide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have nootropic effects, which may improve cognitive function in healthy individuals and those with cognitive impairments. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has been shown to have antidepressant effects, which may be useful in the treatment of depression.

properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.7 g/mol

IUPAC Name

3-chloro-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H12ClNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,1H3

InChI Key

KFGDZDHOKBKEJZ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.